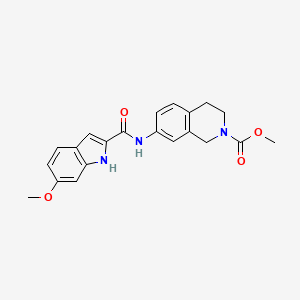

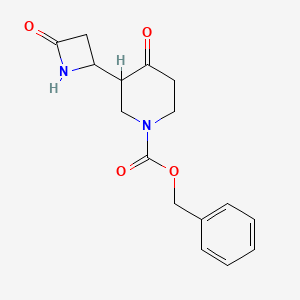

![molecular formula C24H18ClNO3 B2881822 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide CAS No. 923192-04-5](/img/structure/B2881822.png)

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This would involve studying the compound’s reactivity. This could include looking at how the compound reacts with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at the compound’s spectral data .Aplicaciones Científicas De Investigación

Photocatalytic Degradation

- Application: Photocatalytic degradation using TiO2-loaded adsorbent supports, like zeolite, silica, and activated carbon, enhances the mineralization rate of propyzamide, a compound structurally similar to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (Torimoto et al., 1996).

Metabolic Conversion Studies

- Application: Investigating the metabolic conversion of N-methylbenzamides, which are structurally related to the compound , to N-(hydroxymethyl) compounds, providing insights into the metabolism of benzamide derivatives (Ross et al., 1983).

CNS Dopamine Receptor Imaging

- Application: Benzofuran-based compounds have been synthesized and characterized for their potential in central nervous system (CNS) D-2 dopamine receptor imaging, which is crucial for diagnosing and researching neurological disorders (Murphy et al., 1990).

Antitumor Agents

- Application: Certain dihydrobenzofuran lignans and related compounds, similar in structure to the compound of interest, have shown potential as antitumor agents by inhibiting tubulin polymerization (Pieters et al., 1999).

Marine Endophytic Fungus Research

- Application: Investigation of compounds isolated from marine endophytic fungus, which includes benzofuran derivatives, for their antitumor and antimicrobial activities (Xia et al., 2011).

Organic Synthesis

- Application: Synthesis of benzofuran-based compounds as tubulin polymerization inhibitors, indicating their potential use in cancer therapy (Li et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetProstaglandin G/H synthase 1 and Bcl-2/Mcl-1 proteins . These proteins play crucial roles in inflammation and apoptosis, respectively.

Mode of Action

Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of Bcl-2/Mcl-1 proteins can lead to increased apoptosis, potentially making such compounds useful in cancer treatment .

Pharmacokinetics

Similar compounds have been noted to have low oral bioavailability due to their susceptibility to proteolytic degradation . They are often administered via intravenous, subcutaneous, or intramuscular routes .

Result of Action

Based on the targets and mode of action, it can be inferred that the compound may reduce inflammation and increase apoptosis in certain cells .

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO3/c1-14-3-5-17(6-4-14)24(28)26-19-11-12-20-15(2)23(29-21(20)13-19)22(27)16-7-9-18(25)10-8-16/h3-13H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQSFLUMSKFVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2881739.png)

![(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2881745.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2881746.png)

![N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2881748.png)

![N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide](/img/structure/B2881750.png)

![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)